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Compound of Interest

1,6-Dimethyl-1H-
Compound Name:
benzo[d]imidazole

Cat. No.: B075834

Introduction

1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. As a
derivative of benzimidazole, it is of interest to researchers in medicinal chemistry and materials
science. The benzimidazole core is a key structural motif in a variety of biologically active
molecules, including vitamin B12. A thorough understanding of the spectroscopic properties of
1,6-Dimethyl-1H-benzo[d]imidazole is essential for its identification, characterization, and the
elucidation of its structure-activity relationships in various applications. This guide provides a
summary of available spectroscopic data and relevant experimental protocols.

Note on Data Availability

Comprehensive spectroscopic data for the specific isomer 1,6-Dimethyl-1H-
benzo[d]imidazole is not readily available in the public domain. While the *H NMR spectrum
for this compound has been reported, other datasets such as 3C NMR, Mass Spectrometry
(MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are not specifically
documented for this isomer. Therefore, this guide presents the available *H NMR data for 1,6-
Dimethyl-1H-benzo[d]imidazole and, for comparative purposes, provides the corresponding
spectroscopic data for the closely related and well-characterized isomer, 5,6-Dimethyl-1H-
benzo[d]imidazole. The general spectroscopic features of the benzimidazole scaffold are also
discussed.
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Spectroscopic Data
'H NMR Spectroscopy of 1,6-Dimethyl-1H-
benzo[d]imidazole

The proton nuclear magnetic resonance (*H NMR) spectrum provides information about the
hydrogen atoms in a molecule.

Chemical Shift (0) ppm Multiplicity Assignment

Data not fully available

A reference to the *H NMR spectrum for 1,6-Dimethyl-1H-benzo[d]imidazole exists, however,
the detailed peak assignments are not provided in the available literature.[1]

Spectroscopic Data of the Isomer: 5,6-Dimethyl-1H-
benzo[d]imidazole

The following data is for the isomer 5,6-Dimethyl-1H-benzo[d]imidazole.

IH NMR Data of 5,6-Dimethyl-1H-benzo[d]imidazole

Chemical Shift (8) ppm Multiplicity Assignment

2.38 S -CHs (at C5 and C6)
7.41 S Ar-H (at C4 and C7)
8.01 s -CH (at C2)

12.28 s (br) -NH

13C NMR Data of 5,6-Dimethyl-1H-benzo[d]imidazole
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Chemical Shift (8) ppm Assignment
20.2 -CHs

115.0 C4, C7
131.0 C5, C6
136.0 C3a, C7a
141.5 Cc2

Mass Spectrometry (MS) Data of 5,6-Dimethyl-1H-benzo[d]imidazole

m/z Relative Intensity (%) Assignment
146 100 M]*

131 80 [M-CHs]*
118 20 [M-N2Hz]*
91 30 [C7H7]*

Infrared (IR) Spectroscopy Data of 5,6-Dimethyl-1H-benzo[d]imidazole

Wavenumber (cm—1) Intensity Assignment
3000-3200 Broad N-H stretch

2920 Medium C-H stretch (aromatic)
2850 Medium C-H stretch (aliphatic)
1620 Strong C=N stretch

1450-1600 Medium-Strong C=C stretch (aromatic)
1270 Medium C-N stretch

740-850 Strong C-H bend (out-of-plane)
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Ultraviolet-Visible (UV-Vis) Spectroscopy of Benzimidazoles

Specific UV-Vis data for 1,6-Dimethyl-1H-benzo[d]imidazole is not available. However, the
benzimidazole core generally exhibits characteristic absorption bands in the UV region.

Wavelength (Amax, nm) Solvent Assignment

~245 Water U — TU* transition
~270 Water T — TI* transition
~278 Water T — TU* transition

These values are for the parent 1H-benzimidazole and may vary with substitution.[2]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of 1,6-Dimethyl-1H-
benzo[d]imidazole are not explicitly published. However, the following are general
methodologies typically employed for the analysis of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCI5).

e 1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

e 13C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence. A
larger number of scans is usually required compared to *H NMR.

Mass Spectrometry (MS)
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e Instrumentation: An electron ionization mass spectrometer (EI-MS) or an electrospray
ionization mass spectrometer (ESI-MS).

o Sample Introduction: The sample can be introduced directly via a solid probe or, if coupled
with chromatography, through a GC or LC system.

e EI-MS: The sample is bombarded with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

e ESI-MS: The sample is dissolved in a suitable solvent and infused into the spectrometer,
where it is ionized by a high voltage, producing protonated or deprotonated molecular ions.

Infrared (IR) Spectroscopy
¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and
pressed into a thin pellet. Alternatively, the spectrum can be recorded using an attenuated
total reflectance (ATR) accessory.

o Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1).
Ultraviolet-Visible (UV-Vis) Spectroscopy
e Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol, methanol, or water).

» Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-800 nm),
with the solvent used as a reference.

Visualizations

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzo-d-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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